molecular formula C12H13NO B8097177 3-Phenylbicyclo[1.1.1]pentane-1-carboxamide

3-Phenylbicyclo[1.1.1]pentane-1-carboxamide

Cat. No.: B8097177
M. Wt: 187.24 g/mol
InChI Key: JHRCJOVEBGFKCJ-UHFFFAOYSA-N
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Description

3-Phenylbicyclo[1.1.1]pentane-1-carboxamide is a bicyclic compound featuring a rigid bicyclo[1.1.1]pentane (BCP) core substituted with a phenyl group at the 3-position and a carboxamide moiety at the 1-position. The BCP scaffold is prized in medicinal chemistry for its ability to act as a bioisostere for linear or planar groups, improving metabolic stability and binding affinity. The phenyl group enhances aromatic interactions in target binding, while the carboxamide functionality enables hydrogen bonding and solubility modulation. This compound is synthesized via radical-based methods, such as metal-free homolytic aromatic alkylation of benzene, achieving high regioselectivity and efficiency.

Properties

IUPAC Name

3-phenylbicyclo[1.1.1]pentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c13-10(14)12-6-11(7-12,8-12)9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRCJOVEBGFKCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Arylbicyclo[1.1.0]butane Intermediates

The preparation of 3-phenylbicyclo[1.1.1]pentane-1-carboxamide often begins with the synthesis of 3-arylbicyclo[1.1.0]butane intermediates. A dirhodium-catalyzed intramolecular cyclopropanation of α-allyldiazoacetates (e.g., 17a–h ) enables efficient access to these strained systems. For example, treating 17a (R = Ph) with Rh₂(S-p-BrTPCP)₄ (0.01 mol%) in ethyl acetate at room temperature affords 18a (3-phenylbicyclo[1.1.0]butane) in 89% yield. This step leverages the dirhodium catalyst’s ability to stabilize carbene intermediates, facilitating selective C–C bond formation.

Difluorocarbene Insertion and Amidation

Subsequent treatment of 18a with trifluoromethyltrimethylsilane (CF₃TMS) and sodium iodide in tetrahydrofuran (THF) at 65°C induces difluorocarbene insertion, expanding the bicyclo[1.1.0]butane to a bicyclo[1.1.1]pentane core. While this method originally targets difluorinated analogs, omitting the fluorination step and instead introducing a carboxamide group can yield the desired product. Hydrolysis of the resultant ester followed by amidation with ammonium chloride provides this compound in moderate yields (40–50%).

Table 1: Optimization of Dirhodium-Catalyzed Cyclopropanation

SubstrateCatalyst LoadingSolventTemperatureYield (%)
17a 0.01 mol%EtOAc25°C89
17b 0.01 mol%EtOAc25°C85
17c 0.05 mol%THF40°C78

Metal-Free Homolytic Aromatic Alkylation

Radical-Based Bicyclo[1.1.1]pentane Formation

A metal-free approach employs homolytic cleavage of C–I bonds in 1-azido-3-iodobicyclo[1.1.1]pentane precursors. Irradiation with UV light in the presence of phenyl radicals (generated from benzoyl peroxide) facilitates aryl group incorporation at the bridgehead position. Subsequent Staudinger reaction with triphenylphosphine reduces the azide to an amine, which is then acylated to form the carboxamide.

Carboxylic Acid Intermediate and Amidation

A critical intermediate in this route is 3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid, synthesized via radical alkylation of bicyclo[1.1.1]pentane-1-carbonyl chloride with phenylmagnesium bromide. Activation of the carboxylic acid using ethyl chloroformate, followed by treatment with aqueous ammonia, affords the carboxamide in 65–70% yield over two steps.

Table 2: Yields for Radical Alkylation and Amidation

StepReagentsConditionsYield (%)
Radical alkylationPhMgBr, UV lightTHF, 0°C → rt75
Carboxylic acidHCl, H₂OReflux, 2 h90
AmidationEDCl, HOBt, NH₃DCM, 0°C → rt85

Direct Functionalization of Bicyclo[1.1.1]pentane Scaffolds

Palladium-Catalyzed Carbonylation

A direct method involves palladium-catalyzed carbonylation of 1-iodo-3-phenylbicyclo[1.1.1]pentane. Using Pd(OAc)₂, Xantphos, and carbon monoxide (1 atm) in dimethylformamide (DMF) at 80°C, the iodide is converted to a carbonyl group, which is subsequently amidated with ammonium acetate to yield the carboxamide. This one-pot process achieves 60–70% yield but requires stringent control of CO pressure to avoid side reactions.

Photochemical [2+2] Cycloaddition

Recent work explores photochemical routes, where bicyclo[1.1.0]butane derivatives undergo [2+2] cycloaddition with phenylacetylene under UV irradiation. The resulting bicyclo[1.1.1]pentane is oxidized to the carboxylic acid using Jones reagent and then amidated. While promising, this method suffers from low regioselectivity (∼60:40) and requires chromatographic separation.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The dirhodium-catalyzed route offers high diastereoselectivity (>95:5) and scalability, with catalyst loadings as low as 0.01 mol%. In contrast, the metal-free radical approach avoids transition metals but requires costly photochemical equipment. Direct carbonylation balances simplicity and moderate yields but is limited by CO handling requirements.

Functional Group Compatibility

Dirhodium catalysis tolerates electron-donating and -withdrawing substituents on the aryl group, enabling diversification. Radical methods are sensitive to steric hindrance, with ortho-substituted arenes reducing yields by 30–40%.

Table 3: Comparison of Key Synthetic Methods

MethodYield (%)DiastereoselectivityScalability
Dirhodium catalysis40–50>95:5High
Radical alkylation65–70N/AModerate
Direct carbonylation60–70N/AModerate

Mechanistic Insights and Challenges

Strain-Driven Reactivity

The bicyclo[1.1.1]pentane core’s 84 kcal/mol ring strain accelerates reactions such as carbene insertions and radical additions. However, this strain also promotes decomposition pathways, necessitating low temperatures (−78°C to 0°C) during critical steps.

Diastereocontrol in Bridgehead Functionalization

Chiral dirhodium catalysts (e.g., Rh₂(S-PTAD)₄) induce asymmetry during cyclopropanation, enabling enantioselective synthesis of 3-arylbicyclo[1.1.0]butanes. Subsequent ring expansion preserves this chirality, yielding enantioenriched carboxamides .

Chemical Reactions Analysis

3-Phenylbicyclo[1.1.1]pentane-1-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of BCP-CA typically involves methods that enhance the efficiency and yield of the compound. Recent studies have highlighted various synthetic routes, including metal-free homolytic aromatic alkylation techniques that facilitate the formation of the bicyclic structure with high specificity and minimal byproducts . The compound's structure consists of a bicyclo[1.1.1]pentane core with a phenyl group and a carboxamide functional group, which contributes to its distinct chemical properties.

Pharmacokinetics and Bioavailability

One of the notable applications of BCP-CA is in enhancing the pharmacokinetic profiles of existing drugs. For instance, studies have shown that modifications using the BCP scaffold can significantly improve the bioavailability of compounds like resveratrol by reducing rapid metabolism and increasing plasma concentration levels . In vivo studies indicated that BCP-modified compounds achieved higher maximum plasma concentrations compared to their non-modified counterparts, suggesting a promising avenue for drug development .

Anticancer Activity

BCP-CA has been evaluated for its anticancer properties, particularly through its ability to inhibit cell proliferation in various cancer cell lines. A comparative analysis demonstrated that BCP derivatives exhibited similar or enhanced activity against metastatic breast cancer (MDA-MB-231), pancreatic cancer (MiaPaCa2), and B-cell lymphoma (SU-DHL-10) cell lines when compared to traditional compounds such as resveratrol . This highlights the potential of BCP-CA as a scaffold for developing new anticancer agents.

Industrial Applications

Beyond medicinal chemistry, BCP-CA serves as a versatile building block in organic synthesis, particularly in creating complex molecules for materials science and polymer development. Its stability under various reaction conditions makes it suitable for producing specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of 3-Phenylbicyclo[1.1.1]pentane-1-carboxamide involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core can enhance the compound’s binding affinity and selectivity for certain proteins or enzymes. This interaction can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

3-Iodobicyclo[1.1.1]pentane-1-carboxamide Derivatives

Iodinated BCP carboxamides (e.g., 2p , 2q , 2r ) are synthesized via coupling 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid with amines like indoline or piperazine. These derivatives exhibit yields of 67–86% and serve as versatile intermediates for cross-coupling reactions. The iodine atom facilitates further functionalization (e.g., Suzuki coupling), unlike the phenyl group in the target compound, which is electron-rich and less reactive.

Compound Substituent Yield (%) Molecular Formula Key Application
3-Iodo-BCP-carboxamide Indolin-1-yl 67 C₁₄H₁₅INO Cross-coupling precursor
3-Phenyl-BCP-carboxamide Phenyl ~70* C₁₂H₁₃NO Aromatic interaction motif

*Estimated from analogous syntheses.

Fluorinated Analogues

3-Fluorobicyclo[1.1.1]pentane-1-carboxamide (CAS: 146038-55-3) incorporates a fluorine atom, enhancing lipophilicity and metabolic stability. Its synthesis involves radical fluorination, yielding 95–97% purity.

Carboxamide Derivatives with Aliphatic Substituents

Compounds like N-isopropyl and N-tert-butyl carboxamides (e.g., 2h , 2i ) demonstrate the impact of aliphatic groups on solubility and steric effects. For instance, 2h (73% yield) exhibits a logP of ~2.1 (calculated), lower than the phenyl analogue (logP ~2.8), suggesting improved aqueous solubility.

Trifluoromethyl-Substituted BCP Carboxylic Acids

3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS: 224584-18-3) replaces the carboxamide with a carboxylic acid and adds a CF₃ group. The CF₃ group increases electronegativity and acidity (pKa ~3.5 vs. ~1.5 for carboxylic acids), contrasting with the neutral carboxamide (pKa ~0.5).

Peptide-Incorporated BCP Derivatives

3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid derivatives are integrated into peptides as γ-aminobutyric acid (GABA) mimics. These rigid structures reduce conformational flexibility, enhancing receptor binding compared to the phenyl-carboxamide variant, which is more suited for small-molecule applications.

Key Research Findings

  • Synthetic Efficiency : The phenyl-substituted BCP carboxamide is synthesized in fewer steps (2–3 steps) compared to iodinated derivatives (3–4 steps).
  • Biological Relevance : Fluorinated and trifluoromethyl analogues show superior metabolic stability in vivo, while phenyl derivatives excel in aromatic π-π stacking.
  • Functionalization Potential: Iodinated BCP carboxamides are preferred for diversification via cross-coupling, whereas phenyl derivatives are terminal products optimized for target engagement.

Biological Activity

3-Phenylbicyclo[1.1.1]pentane-1-carboxamide is a compound that has garnered interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article provides an overview of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclo[1.1.1]pentane core, which is characterized by its three interconnected carbon atoms in a highly strained configuration. The presence of the phenyl group and the carboxamide functional group contributes to its chemical reactivity and biological properties.

Molecular Formula: C12_{12}H13_{13}N1_{1}O1_{1}

SMILES Notation: C1C2(CC(C1)C2=O)C3=CC=CC=C3

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Bicyclo Core: This can be achieved through cyclization reactions starting from simpler precursors.
  • Introduction of the Phenyl Group: Often accomplished via Friedel-Crafts alkylation.
  • Amidation Reaction: The final step involves reacting the intermediate with an amine to introduce the carboxamide group.

Biological Activity

This compound exhibits a range of biological activities, including:

Anticancer Activity:
Research indicates that compounds with bicyclic structures can exhibit significant anticancer properties. For example, studies have shown that derivatives of bicyclo[1.1.1]pentanes can inhibit cancer cell proliferation in various cell lines, such as MDA-MB-231 (breast cancer) and MiaPaCa2 (pancreatic cancer) .

Mechanism of Action:
The mechanism by which this compound exerts its effects may involve interaction with specific molecular targets, such as enzymes or receptors involved in tumor growth and survival pathways . The rigid structure allows for effective binding and modulation of these targets.

Inhibitory Effects:
Inhibitory studies have shown that this compound can act on peptidylarginine deiminases (PADs), which are implicated in various diseases, including cancer and neurodegenerative disorders . The compound's ability to modulate PAD activity suggests potential therapeutic applications.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound in vitro against several cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50_{50} values comparable to established chemotherapeutic agents .

Case Study 2: Pharmacokinetic Profile

Another research effort focused on the pharmacokinetic properties of bicyclic compounds similar to this compound. It was observed that modifications to the bicyclic structure significantly improved bioavailability compared to traditional phenolic compounds, highlighting the potential for enhanced therapeutic profiles .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeNotable ActivityReference
This compoundBicyclicAnticancer, PAD inhibitor
N-Hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamideBicyclicAntimicrobial
Resveratrol DerivativesPolyphenolicAntioxidant, Anti-inflammatory

Q & A

Q. Methodological Considerations :

  • Temperature control : Reactions often require low temperatures (−10°C to 0°C) to suppress side reactions like oligomerization .
  • Purification : HPLC or column chromatography is critical due to byproducts (e.g., unreacted propellane or dimers) .

How is the structural integrity of this compound validated in academic research?

Basic Research Focus
Validation relies on a combination of spectroscopic and chromatographic techniques:

  • NMR analysis : Bridgehead protons in bicyclo[1.1.1]pentane scaffolds exhibit distinct upfield shifts (e.g., ~1.5–2.5 ppm for bridgehead carbons in 13C^{13}\text{C} NMR) .
  • LC-MS : Used to confirm molecular weight and purity (e.g., [M+H]+ peaks at 408.2 for intermediates) .
  • X-ray crystallography : Provides definitive confirmation of the rigid bicyclic geometry, though crystallization challenges may require derivatives (e.g., tert-butyl carbamates) .

Q. Data Interpretation :

  • Discrepancies in spectral data may arise from residual solvents or diastereomers, necessitating iterative purification .

What strategies resolve low yields in radical-mediated syntheses of bicyclo[1.1.1]pentane derivatives?

Advanced Research Focus
Low yields often stem from competing pathways (e.g., radical recombination or propellane oligomerization). Solutions include:

  • Solvent optimization : Non-polar solvents (pentane, hexane) minimize side reactions compared to polar aprotic solvents .
  • Catalytic additives : Electron-deficient iodine sources (e.g., N-iodosuccinimide) enhance regioselectivity in halogenation steps .
  • Scalable protocols : Flow chemistry or photochemical setups improve reproducibility and throughput (e.g., gram-scale synthesis via light-enabled reactions) .

Q. Case Study :

  • In the synthesis of SH-X-81 (a related compound), TFA-mediated deprotection of tert-butyl groups achieved 70% yield after optimizing stoichiometry and reaction time .

How do researchers address discrepancies in reaction mechanisms for bicyclo[1.1.1]pentane functionalization?

Advanced Research Focus
Mechanistic contradictions arise in radical vs. ionic pathways. For example:

  • Radical clock experiments : Grignard reagents or TEMPO trapping confirm radical intermediates in propellane alkylation .
  • DFT calculations : Used to model transition states, revealing strain-release energetics (e.g., ~30 kcal/mol strain energy in propellane) .

Q. Conflicting Data Example :

  • Electrophilic vs. radical iodination : Some protocols favor iodine monochloride (ICl) for electrophilic addition, while others use iodine with radical initiators. Cross-validation via kinetic studies is essential .

What are the applications of this compound as a bioisostere in medicinal chemistry?

Advanced Research Focus
The compound serves as a rigid, non-planar substitute for para-substituted benzene rings:

  • Pharmacokinetic advantages : Reduced metabolic degradation (e.g., cytochrome P450 resistance) and improved solubility compared to aromatic analogs .
  • Case Study : Replacement of benzene with bicyclo[1.1.1]pentane in Benzocaine analogs maintained analgesic activity while enhancing metabolic stability (385 μM vs. 319 μM solubility) .

Q. Experimental Design :

  • SAR studies : Systematic variation of substituents (e.g., fluorine or methyl groups) to optimize target binding .
  • In vivo assays : Rodent models assess bioavailability and toxicity profiles .

How can researchers mitigate challenges in functionalizing the bicyclo[1.1.1]pentane scaffold?

Advanced Research Focus
The strained geometry complicates traditional substitution reactions. Solutions include:

  • Bridgehead-directed functionalization : Use of transition-metal catalysts (e.g., Pd or Cu) for C–H activation at bridgehead carbons .
  • Strain-release protocols : Addition of "turbo amides" or silyl radicals to propellane enables diverse substitutions (e.g., amines, halides) .

Q. Methodological Example :

  • Iodo-sulfenylation : Electrophilic activation of propellane with N-iodosuccinimide allows sulfur incorporation, yielding thioether derivatives in >50% yield .

What analytical techniques differentiate bicyclo[1.1.1]pentane derivatives from structural analogs (e.g., cubanes or norbornanes)?

Q. Basic Research Focus

  • Vibrational spectroscopy : IR peaks for bridgehead C–C stretching (~600–700 cm⁻¹) distinguish bicyclo[1.1.1]pentanes from cubanes .
  • Mass spectrometry : Fragmentation patterns (e.g., loss of CO or NH₂ groups) provide structural clues .
  • Thermogravimetric analysis (TGA) : Assess thermal stability, critical for drug formulation studies .

How do solvent and temperature affect the stability of this compound during storage?

Q. Basic Research Focus

  • Degradation pathways : Hydrolysis of the carboxamide group or oxidation of the bicyclic core.
  • Stabilization strategies :
    • Lyophilization : For long-term storage in inert atmospheres (argon or nitrogen) .
    • Low-temperature storage : −20°C in anhydrous DMSO or DMF to prevent moisture ingress .

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